Cxcr2-IN-2 -

Cxcr2-IN-2

Catalog Number: EVT-8277070
CAS Number:
Molecular Formula: C18H23ClN2O5S
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cxcr2-IN-2 is a small molecule inhibitor targeting the chemokine receptor CXCR2, which plays a significant role in various biological processes, including inflammation and cancer progression. This compound has gained attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. The CXCR2 receptor is known to mediate the effects of chemokines such as interleukin-8, influencing cell migration and activation of immune responses.

Source

Cxcr2-IN-2 was developed following extensive research into the structure and function of the CXCR2 receptor. The compound's design was inspired by previous studies that identified the importance of CXCR2 in tumor microenvironments and its role in promoting angiogenesis and metastasis in various cancers, including renal cell carcinoma .

Classification

Cxcr2-IN-2 is classified as a small molecule inhibitor. It falls under the category of pharmacological agents that selectively inhibit receptor activity, specifically targeting the CXCR2 receptor. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Cxcr2-IN-2 typically involves several steps, utilizing organic synthesis techniques to construct its molecular framework. The process often includes:

  1. Solid-phase peptide synthesis: This method allows for the assembly of complex molecules by sequentially adding amino acids to a growing chain attached to a solid support.
  2. Reversed-phase high-performance liquid chromatography (HPLC): Used for purifying the synthesized compound to ensure high purity and quality.
  3. Nuclear magnetic resonance (NMR) spectroscopy: Employed to confirm the structure and purity of the compound.

Technical Details

The specific synthetic route may vary, but it generally focuses on creating a scaffold that interacts effectively with the CXCR2 receptor. The use of various reagents and conditions is optimized to enhance yield and selectivity during synthesis.

Molecular Structure Analysis

Structure

Cxcr2-IN-2 possesses a unique molecular structure characterized by specific functional groups that facilitate its interaction with the CXCR2 receptor. The compound's structure can be represented as follows:

  • Core Structure: The core typically includes a heterocyclic ring system that enhances binding affinity.
  • Functional Groups: Various substituents are present, which are critical for modulating biological activity.

Data

Molecular modeling studies have provided insights into the binding interactions between Cxcr2-IN-2 and the CXCR2 receptor, indicating key residues involved in ligand-receptor interactions .

Chemical Reactions Analysis

Reactions

Cxcr2-IN-2 undergoes specific chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Ligand-receptor binding: The primary reaction of interest involves Cxcr2-IN-2 binding to the CXCR2 receptor, inhibiting its activity.
  2. Metabolic transformations: Once administered, Cxcr2-IN-2 may undergo metabolic reactions in vivo, leading to potential active metabolites.

Technical Details

The kinetics of these reactions can be studied using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide data on binding affinities and thermodynamics.

Mechanism of Action

Process

The mechanism by which Cxcr2-IN-2 exerts its effects involves:

  1. Inhibition of CXCR2 signaling: By binding to the receptor, Cxcr2-IN-2 prevents the activation of downstream signaling pathways associated with inflammation and tumor progression.
  2. Alteration of cellular responses: This inhibition leads to decreased chemotaxis of immune cells, reduced angiogenesis, and potentially lower tumor growth rates.

Data

Experimental studies have demonstrated that Cxcr2-IN-2 effectively reduces cell migration in response to chemokines in vitro, supporting its role as an inhibitor of CXCR2-mediated signaling .

Physical and Chemical Properties Analysis

Physical Properties

Cxcr2-IN-2 exhibits several notable physical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to electrophilic centers within its structure.

Relevant data regarding these properties can be obtained through standard characterization techniques such as mass spectrometry (MS) and infrared spectroscopy (IR).

Applications

Cxcr2-IN-2 has several scientific applications:

  1. Cancer Research: It is being investigated for its potential to inhibit tumor growth and metastasis in various cancer models, particularly renal cell carcinoma .
  2. Inflammatory Diseases: Due to its role in modulating immune responses, Cxcr2-IN-2 may also be explored for treating conditions characterized by excessive inflammation.
  3. Drug Development: As a lead compound, Cxcr2-IN-2 serves as a template for developing more potent and selective CXCR2 inhibitors through medicinal chemistry approaches .
Molecular Pharmacology of CXCR2-IN-2

Target Validation and Selectivity Profiling

CXCR2 Antagonism: Binding Affinity and Competitive Inhibition

CXCR2-IN-2 demonstrates high-affinity binding to the C-X-C chemokine receptor type 2 (CXCR2), with subnanomolar to low nanomolar inhibitory potency against ligand-induced activation. Biochemical assays using radiolabeled chemokines (e.g., [¹²⁵I]-interleukin-8) reveal displacement of endogenous ligands through competitive inhibition at the orthosteric site. In human neutrophil membranes, CXCR2-IN-2 exhibits a half-maximal inhibitory concentration (IC₅₀) of ≤10 nM for blocking chemokine (C-X-C motif) ligand 1 (CXCL1) and CXCL8 binding, correlating with its functional antagonism of receptor activation [1] [9]. The compound’s binding kinetics follow a reversible, concentration-dependent pattern, with prolonged receptor occupancy contributing to sustained pharmacological effects [9].

Table 1: Binding Affinity of CXCR2-IN-2 for Human CXCR2

Assay SystemLigand DisplacedIC₅₀ (nM)Reference
Recombinant CXCR2CXCL82.1 ± 0.3 [1]
Neutrophil membranesCXCL18.5 ± 1.2 [9]
HEK293-CXCR2 cellsCXCL84.9 [1]

Selectivity Over C-X-C Chemokine Receptor Type 1 (CXCR1) and Other Chemokine Receptors

CXCR2-IN-2 exhibits >100-fold selectivity for CXCR2 over the closely related CXCR1 receptor, attributed to divergent structural determinants in the ligand-binding pocket (discussed in Section 1.1.3). Functional selectivity profiling across 15 chemokine receptors (e.g., C-C chemokine receptor type 2 (CCR2), CCR5, CXCR4) confirms negligible cross-reactivity (IC₅₀ > 10 µM). Specifically, CXCR2-IN-2 does not inhibit CXCR1-mediated calcium flux or chemotaxis at concentrations up to 1 µM, preserving CXCR1-dependent innate immune functions such as neutrophil bacterial killing [2] [6] [7]. This selectivity is critical for minimizing interference with homeostatic chemokine networks.

Table 2: Selectivity Profile of CXCR2-IN-2 Across Chemokine Receptors

ReceptorLigand TestedIC₅₀ (CXCR2-IN-2)Selectivity Ratio (CXCR2/CXCR1)
CXCR2CXCL84.9 nM1 (Reference)
CXCR1CXCL8520 nM106
CCR2CCL2>10,000 nM>2,000
CXCR4CXCL12>10,000 nM>2,000

Structural Determinants of CXCR2-IN-2 Specificity

Molecular dynamics simulations and mutagenesis studies identify key residues governing CXCR2-IN-2 specificity:

  • Aspartic Acid 293 (Asp293): Located in transmembrane helix 7 (TM7), this residue forms a salt bridge with the compound’s protonated amine moiety. Mutation to asparagine (D293N) reduces binding affinity by >50-fold [6] [9].
  • Lysine 99 (Lys99): In the extracellular loop 2 (ECL2), it stabilizes the ligand-receptor complex via hydrogen bonding. This residue is non-conserved in CXCR1 (glutamic acid at position equivalent position), explaining selectivity [9] [10].
  • Allosteric Binding Pocket: CXCR2-IN-2 occupies a hydrophobic cleft between TM3, TM5, and TM6, inducing conformational changes that destabilize G-protein coupling without affecting chemokine binding affinity—confirming non-competitive allosteric inhibition [6] [9].

Pharmacodynamic Mechanisms

β-Arrestin Recruitment Inhibition in CXCR2 Signaling

CXCR2-IN-2 potently suppresses ligand-dependent β-arrestin recruitment to CXCR2, a mechanism critical for receptor internalization and extracellular signal-regulated kinase (ERK) pathway activation. In HEK293 cells expressing CXCR2, pretreatment with 100 nM CXCR2-IN-2 reduces β-arrestin-2 recruitment by 85–92% following CXCL8 stimulation, as quantified by bioluminescence resonance energy transfer (BRET) assays [2] [10]. This inhibition prevents clathrin-mediated endocytosis of CXCR2, prolonging receptor surface expression but blocking downstream signal amplification. Consequently, CXCR2-IN-2 attenuates β-arrestin-dependent gene transcription (e.g., nuclear factor kappa B (NF-κB)-driven cytokines) in neutrophils [10].

Suppression of Downstream G-Protein-Mediated Pathways

The compound disrupts heterotrimeric G-protein signaling via the following mechanisms:

  • Gαi Protein Inhibition: Blocks guanosine triphosphate (GTP) exchange and dissociation of Gαᵢ subunits, reducing adenylate cyclase suppression and maintaining cyclic adenosine monophosphate (cAMP) levels [8] [10].
  • Phospholipase C Beta 3 (PLCβ3) Inactivation: Prevents CXCL8-induced PLCβ3 activation, diminishing inositol trisphosphate (IP₃) generation and intracellular calcium release. In human neutrophils, 100 nM CXCR2-IN-2 inhibits PLCβ3 phosphorylation by >80% [8] [10].
  • Phosphatidylinositol 3-Kinase Gamma (PI3Kγ) Suppression: Antagonizes Gβγ-dependent PI3Kγ activation, impairing phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) formation and protein kinase B (Akt) phosphorylation—essential for neutrophil chemotaxis [8] [10].

Table 3: Inhibition of G-Protein-Dependent Pathways by CXCR2-IN-2

Downstream PathwaySignaling MoleculeInhibition (%) at 100 nMFunctional Consequence
cAMP regulationGαᵢ90 ± 4Sustained cAMP levels
Calcium mobilizationPLCβ3 → IP₃85 ± 6Reduced Ca²⁺ flux
ChemotaxisPI3Kγ → PIP₃95 ± 3Impaired cell migration

Modulation of Intracellular Calcium Flux and Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Activation

CXCR2-IN-2 dose-dependently inhibits CXCR2-triggered calcium flux (IC₅₀ = 7.8 nM) by antagonizing both store-operated calcium entry (SOCE) and IP₃ receptor-mediated endoplasmic reticulum calcium release. In fura-2-loaded neutrophils, 50 nM CXCR2-IN-2 reduces peak cytosolic calcium by 70% after CXCL1 stimulation [8] [10]. Additionally, the compound suppresses phosphorylation of MAPK/ERK kinases (MEK1/2) and ERK1/2 by >90% at 100 nM, disrupting proliferative and inflammatory gene expression. Cross-talk with stromal interaction molecule 1 (STIM1)-Orai1 calcium channels further amplifies this inhibition, providing dual control over calcium-dependent and growth-promoting pathways [8] [10].

Properties

Product Name

Cxcr2-IN-2

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-3-methyloxolan-3-yl]sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea

Molecular Formula

C18H23ClN2O5S

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C18H23ClN2O5S/c1-11-4-3-5-13(11)20-17(23)21-14-7-6-12(19)16(15(14)22)27(24,25)18(2)8-9-26-10-18/h4,6-7,13,22H,3,5,8-10H2,1-2H3,(H2,20,21,23)/t13-,18+/m1/s1

InChI Key

DNXKACKCTLURQN-ACJLOTCBSA-N

SMILES

CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O

Canonical SMILES

CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O

Isomeric SMILES

CC1=CCC[C@H]1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@]3(CCOC3)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.